molecular formula C19H13N3O2 B4571803 5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4571803
M. Wt: 315.3 g/mol
InChI Key: XXGNWBRYGMEVCC-UHFFFAOYSA-N
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Description

5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H13N3O2 and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.100776666 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Importance

Recent studies have emphasized the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, highlighting the structural complexity and synthetic challenges associated with derivatives like "5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." The use of diversified hybrid catalysts, including organocatalysts and nanocatalysts, has been pivotal in developing these compounds, showcasing their broader applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar, Vala, & Patel, 2023).

Optical and Electroluminescent Properties

Research on conjugated polymers containing pyrrolopyrrole, a core related to the discussed compound, demonstrates their potential in optoelectronic materials. The synthesis and application of these derivatives for electronic devices, luminescent elements, and fluorescence imaging underscore the compound's relevance in developing high-performance electronic materials. The incorporation into π-extended conjugated systems significantly alters both linear and nonlinear optical properties, indicating a promising avenue for novel applications (Grzybowski & Gryko, 2015).

Biological Significance

Pyrimidine and its derivatives, including structures similar to "this compound," are foundational in biological systems, acting as key components of DNA and RNA. These compounds exhibit a wide range of pharmacological activities, such as anticancer, antiviral, and antibacterial properties. The study of pyrimidine analogs has led to the synthesis and identification of compounds with significant biological activities, suggesting potential therapeutic applications (JeelanBasha & Goudgaon, 2021).

Future Directions

The future directions for “5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given its broad spectrum of biological activities, it could be a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

5-(4-phenylphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-18-16-15(10-11-20-17(16)21-19(24)22-18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNWBRYGMEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=NC=C3)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(4-biphenylyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.